

(4-Chloropyridin-3-yl)methanol hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Chloropyridin-3-yl)methanol hydrochloride

Cat. No.: B1490806

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **(4-Chloropyridin-3-yl)methanol Hydrochloride**

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent investigations are built. A molecule's identity, purity, and stability are not mere data points; they are the critical parameters that dictate its potential as a therapeutic agent. **(4-Chloropyridin-3-yl)methanol hydrochloride** is a key heterocyclic building block, utilized in the synthesis of compounds targeting a range of biological systems, including nicotinic acetylcholine receptor modulators for neurological disorders.^[1] Its precise chemical structure directly influences its reactivity and how it can be integrated into larger, more complex active pharmaceutical ingredients.

This guide, prepared for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of data. It provides a comprehensive framework for the spectroscopic characterization of **(4-Chloropyridin-3-yl)methanol hydrochloride**, grounding experimental protocols in their underlying scientific principles. As a self-validating system, the integration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a tripartite confirmation of the molecular structure, leaving no room for ambiguity.

Herein, we detail not only what to do but why specific choices in methodology are made, reflecting field-proven insights for robust and reproducible analytical science.

Molecular Structure and Analytical Strategy

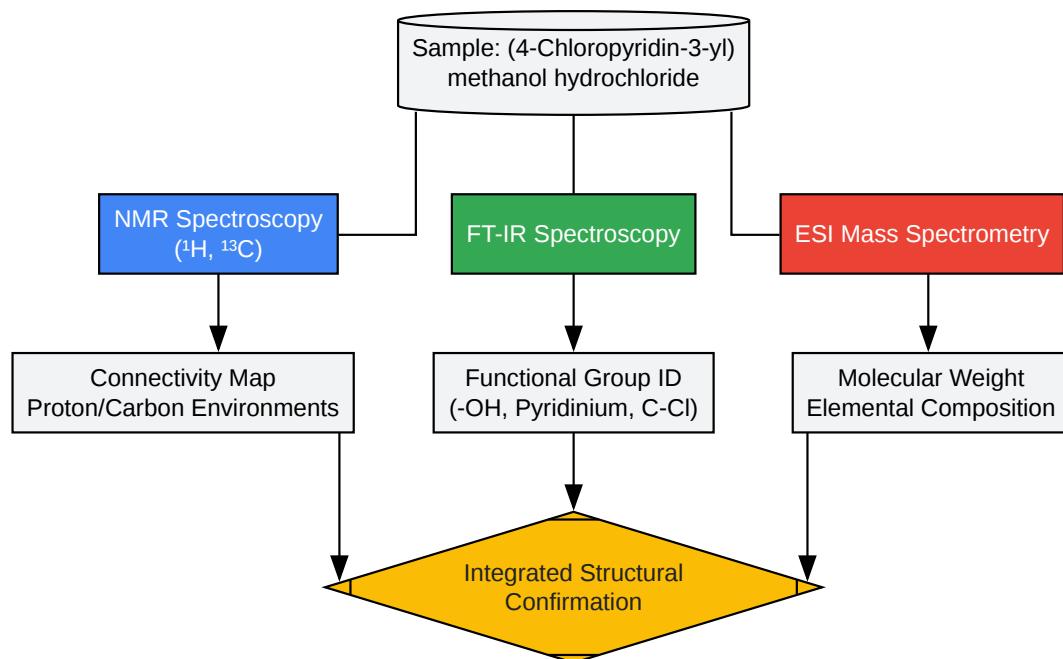
The first step in any analytical workflow is a thorough understanding of the target molecule's structure. This informs the selection of techniques and allows for the prediction of expected spectroscopic signatures.

Caption: Structure of **(4-Chloropyridin-3-yl)methanol Hydrochloride**.

The structure presents several key features for spectroscopic analysis:

- Aromatic Pyridinium Ring: The positive charge on the nitrogen atom significantly influences the electronic environment of the ring protons and carbons, a key feature for NMR.
- Hydroxymethyl Group (-CH₂OH): This group will give rise to distinct signals in both NMR and IR spectra.
- Chloro Substituent (-Cl): This electron-withdrawing group further modulates the electronic properties of the pyridine ring.
- Hydrochloride Salt: The molecule exists as an ionic salt, which dictates choices for sample preparation, particularly for NMR solvent and MS ionization technique.

Our analytical workflow is designed to probe each of these features systematically.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the precise atomic connectivity and electronic environment of a molecule. For **(4-Chloropyridin-3-yl)methanol hydrochloride**, it allows for the unambiguous assignment of every proton and carbon atom.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is paramount for a hydrochloride salt. Deuterated chloroform (CDCl_3) is often unsuitable due to the poor solubility of ionic compounds. While deuterium oxide (D_2O) is an option, it results in the rapid exchange and disappearance of the hydroxyl (-OH) and pyridinium (N-H) proton signals. Therefore, dimethyl sulfoxide- d_6 (DMSO- d_6) is the solvent of choice. It readily dissolves the salt while being sufficiently non-protic to allow for the observation of exchangeable protons, providing a more complete structural picture. The formation of the pyridinium salt causes a significant downfield shift of all ring proton signals due to the deshielding effect of the positive charge on the nitrogen atom.[\[2\]](#)

Trustworthiness: A Self-Validating Protocol for NMR Analysis

This protocol ensures high-quality, reproducible data for structural elucidation.

Experimental Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of **(4-Chloropyridin-3-yl)methanol hydrochloride** and dissolve it in \sim 0.6 mL of DMSO- d_6 in a clean, dry NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: The analysis should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover a range of at least 0-12 ppm.
 - Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Set the spectral width to cover a range of 0-180 ppm.
- A greater number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the ^1H NMR signals.

Authoritative Grounding: Predicted Spectroscopic Data

While experimental data can vary slightly based on concentration and instrument, the following table outlines the predicted ^1H and ^{13}C NMR data based on established principles of substituent effects on pyridine rings.[3][4]

Table 1: Predicted ^1H and ^{13}C NMR Data (in DMSO-d₆)

Assignment	Predicted ^1H Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted ^{13}C Chemical Shift (δ , ppm)
H-2	~8.8	Singlet (s)	~148
H-5	~7.9	Doublet (d)	~125
H-6	~8.6	Doublet (d)	~145
-CH ₂ -	~4.7	Singlet (s)	~58
-OH	~5.5	Broad Singlet (br s)	-

| N-H⁺ | >10 | Very Broad Singlet (br s) | - |

Rationale for Predictions:

- H-2 and H-6: These protons are ortho to the positively charged nitrogen, experiencing the strongest deshielding effect, hence their significant downfield shift.[2]
- H-5: This proton is meta to the nitrogen and is expected to be the most upfield of the aromatic signals.

- $-\text{CH}_2-$: The methylene protons are adjacent to the aromatic ring and the hydroxyl group, placing them in the 4-5 ppm region.
- $-\text{OH}$ and $\text{N}-\text{H}^+$: These exchangeable protons often appear as broad signals. Their chemical shifts are highly dependent on concentration, temperature, and residual water content.

Infrared (IR) Spectroscopy: Confirming Functional Groups

FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by probing their characteristic vibrational frequencies. It serves as a rapid and reliable method to confirm the presence of the hydroxyl group and the aromatic pyridinium system.

Expertise & Experience: Causality Behind Experimental Choices

For a solid, non-volatile crystalline sample like a hydrochloride salt, the Potassium Bromide (KBr) pellet method is the gold standard.^{[5][6]} KBr is transparent in the typical mid-IR range (4000-400 cm^{-1}) and forms a solid matrix that minimizes scattering losses when pressed.^[7] The key to a high-quality spectrum is ensuring the sample is anhydrous and ground to a particle size smaller than the wavelength of the incident IR radiation to prevent spectral artifacts.

Trustworthiness: A Self-Validating Protocol for FT-IR Analysis

Experimental Protocol:

- Sample Preparation: Gently grind a small amount (~1-2 mg) of the sample with an agate mortar and pestle.
- Matrix Preparation: Add ~100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.^[7]
- Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

- Background Spectrum: Place an empty pellet holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.
- Sample Spectrum: Place the KBr pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Authoritative Grounding: Expected Absorption Bands

The following table summarizes the expected key vibrational frequencies for **(4-Chloropyridin-3-yl)methanol hydrochloride**.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3400 - 3200	O-H stretch (hydroxyl)	Broad, Strong
3100 - 3000	C-H stretch (aromatic)	Medium
2950 - 2850	C-H stretch (aliphatic -CH ₂)	Medium
~1630	C=N stretch (pyridinium ring)	Strong
~1580, ~1470	C=C stretch (aromatic ring)	Medium-Strong
~1050	C-O stretch (primary alcohol)	Strong

| 800 - 700 | C-Cl stretch | Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound, which helps confirm its elemental composition, and fragmentation patterns that offer additional structural clues.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the ideal technique for this molecule.^[8] Because the compound already exists as a salt, it is pre-charged in solution. ESI is a "soft" ionization technique that gently transfers these existing ions from the solution phase to the gas phase with minimal fragmentation, allowing for the clear observation of the parent cation. The analysis is conducted in positive ion mode ($[M+H]^+$) to detect the cationic form of the molecule, which is (4-Chloropyridin-3-yl)methanol bound to a proton (or simply the pyridinium cation itself).

Trustworthiness: A Self-Validating Protocol for ESI-MS Analysis

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
- Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Instrument Settings:
 - Set the mass spectrometer to operate in positive ion mode.
 - Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity for the ion of interest.
- Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-300.

Authoritative Grounding: Predicted Mass and Fragmentation

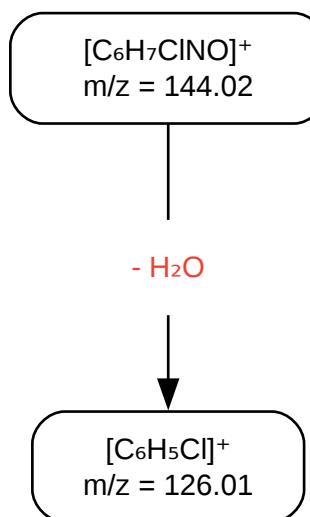
The molecular formula of the free base is $\text{C}_6\text{H}_6\text{ClNO}$, with a monoisotopic mass of 143.01 Da. The hydrochloride salt is $\text{C}_6\text{H}_7\text{Cl}_2\text{NO}$. In ESI-MS, we expect to observe the protonated free base, which is the cation $[\text{C}_6\text{H}_7\text{ClNO}]^+$.

Table 3: Predicted m/z Values in ESI-MS (Positive Mode)

Predicted m/z	Ion Formula	Description
144.0211	[C₆H₇ClNO]⁺	Molecular Ion (M+H)⁺

| 126.0111 | [C₆H₅Cl]⁺ | Loss of water (H₂O) |

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in an M+2 peak at m/z 146.0182 with approximately one-third the intensity of the m/z 144.0211 peak, serving as a definitive confirmation of a single chlorine atom in the molecule.[9]



[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway in ESI-MS.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of **(4-Chloropyridin-3-yl)methanol hydrochloride** is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of essential functional groups, and MS verifies the molecular weight and elemental composition. By following robust, scientifically-grounded protocols and interpreting the resulting data in a holistic

manner, researchers can proceed with absolute confidence in the identity and integrity of this critical chemical building block, ensuring the reliability and reproducibility of their downstream research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-chloropyridin-3-yl)methanol [myskinrecipes.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 4-Chloropyridinium chloride(7379-35-3) 1H NMR spectrum [chemicalbook.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. jascoinc.com [jascoinc.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. mdpi.com [mdpi.com]
- 9. PubChemLite - (4-chloropyridin-3-yl)methanol hydrochloride (C₆H₆CINO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [(4-Chloropyridin-3-yl)methanol hydrochloride spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1490806#4-chloropyridin-3-yl-methanol-hydrochloride-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com